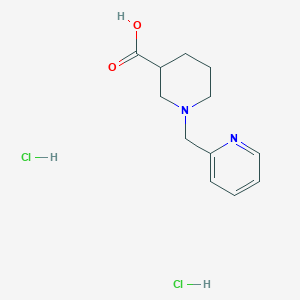

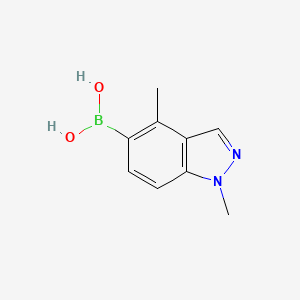

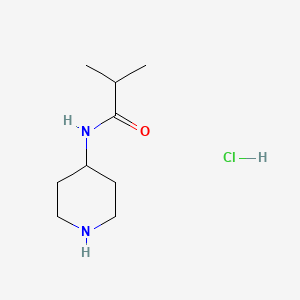

![molecular formula C19H18ClNO B1438483 2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride CAS No. 1170524-29-4](/img/structure/B1438483.png)

2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride, also known as BBAH, is an organic compound used in scientific research and lab experiments. BBAH is a white crystalline powder that is soluble in water and ethanol. It is a chiral compound and has a molecular weight of 382.9 g/mol. BBAH has a melting point of 178-180°C and a boiling point of 329-331°C.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

The compound exhibits potential antimicrobial activity. A study synthesized various derivatives of 4-biphenyl-4-(2H)-phthalazin-1-one, structurally related to 2'-Benzyloxy[1,1-biphenyl]-2-amine hydrochloride. Some of these derivatives showed antimicrobial activity, indicating the compound's potential for developing antimicrobial agents (Abubshait et al., 2011).

Anticoccidial and Antimicrobial Activity

Compounds structurally similar to this compound were synthesized and tested for their anticoccidial and antimicrobial activities. The study found that certain derivatives exhibited significant activity as coccidiostats, providing protection against Eimeria tenella when administered to chickens (Georgiadis, 1976).

Synthesis of Benzoxaboroles

A study on the reactivity of 2-formylphenylboronic acid with secondary amines, including compounds structurally related to this compound, resulted in the synthesis of 3-amino-substituted benzoxaboroles. This highlights the compound's utility in synthesizing heterocyclic compounds with potential pharmacological applications (Adamczyk-Woźniak et al., 2010).

Radical Arylation Reactions

The compound has been used in biphasic radical arylation reactions with arylhydrazine hydrochlorides and dioxygen from air. This method provides a mild and metal-free access to substituted 2-aminobiphenyls, demonstrating the compound's relevance in synthetic organic chemistry (Hofmann et al., 2014).

Security Ink Application

A novel V-shaped molecule, structurally related to this compound, was synthesized and demonstrated potential for use as a security ink. The molecule exhibited morphology-dependent fluorochromism in highly contrasted colors induced by mechanical force or surrounding pH stimuli (Lu & Xia, 2016).

Propiedades

IUPAC Name |

2-(2-phenylmethoxyphenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO.ClH/c20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21-14-15-8-2-1-3-9-15;/h1-13H,14,20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSQRJJBWVIZBMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC=C3N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657383 |

Source

|

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170524-29-4 |

Source

|

| Record name | 2'-(Benzyloxy)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

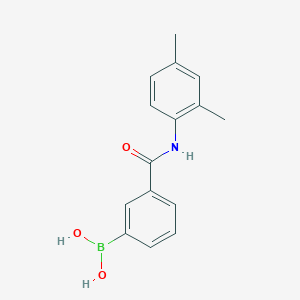

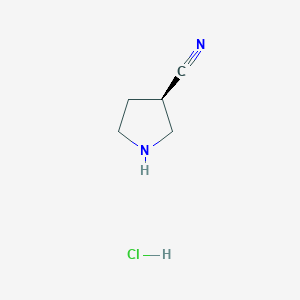

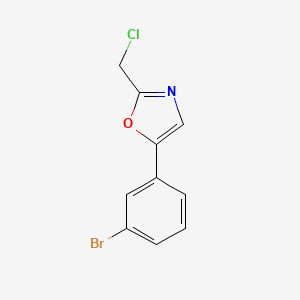

![3-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1438412.png)

![tert-Butyl 2-(5-chlorobenzo[d]oxazol-2-ylamino)ethylcarbamate](/img/structure/B1438414.png)